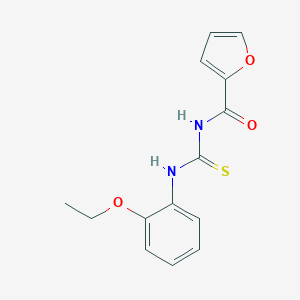

N-(2-ethoxyphenyl)-N'-(2-furoyl)thiourea

Description

N-(2-Ethoxyphenyl)-N'-(2-furoyl)thiourea is a disubstituted thiourea derivative characterized by a 2-ethoxyphenyl group at one terminal and a 2-furoyl moiety at the other. Thioureas of this class are known for their versatile coordination chemistry, biological activity, and structural adaptability.

This compound’s synthesis typically involves reacting 2-furoyl isothiocyanate with 2-ethoxyaniline under anhydrous conditions, a method analogous to other aroylthiourea preparations . Its structure is stabilized by intramolecular hydrogen bonds between the thiourea’s N–H and the furoyl oxygen, a feature common in furoyl thioureas .

Properties

Molecular Formula |

C14H14N2O3S |

|---|---|

Molecular Weight |

290.34 g/mol |

IUPAC Name |

N-[(2-ethoxyphenyl)carbamothioyl]furan-2-carboxamide |

InChI |

InChI=1S/C14H14N2O3S/c1-2-18-11-7-4-3-6-10(11)15-14(20)16-13(17)12-8-5-9-19-12/h3-9H,2H2,1H3,(H2,15,16,17,20) |

InChI Key |

RWXWZDVNLVKSTB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CO2 |

solubility |

1.9 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

Thiourea derivatives vary significantly in conformation and reactivity based on substituents. Key comparisons include:

In contrast, pyridyl-substituted analogs exhibit enhanced metal-coordination ability due to the lone pair on the pyridyl nitrogen .

Coordination Chemistry

Furoyl thioureas often act as bidentate ligands. For example:

- N-(2-Pyridyl)thiourea forms copper(II) complexes via oxidative cyclization, generating thiadiazolopyridinium cations .

- N-(2-Furoyl)-N'-(2-pyridyl)thiourea coordinates with transition metals through the pyridyl N and thiourea S atoms, forming stable chelates .

- This compound is expected to bind metals via the thiourea sulfur and furoyl oxygen, but its ethoxy group may hinder coordination compared to less bulky derivatives .

Spectroscopic and Crystallographic Properties

- IR Spectroscopy : The target compound’s IR spectrum would display ν(C=O) ~1670 cm⁻¹ and ν(C=S) ~1250 cm⁻¹, consistent with other furoyl thioureas .

- Crystallography: Furoyl thioureas often crystallize in monoclinic systems with Z′ = 1. For example, N-(2-furoyl)-N'-(2-pyridyl)thiourea forms N–H···O and C–H···π interactions in its lattice . The ethoxyphenyl group may introduce additional C–H···O or π-stacking interactions.

Preparation Methods

Reaction Mechanism

This one-pot method involves condensing 2-ethoxybenzenamine with 2-furoyl chloride in the presence of acidic catalysts (e.g., H-ZSM-5 zeolite). The catalyst facilitates nucleophilic attack by the amine on the acyl chloride, followed by thiocarbonyl insertion using ammonium thiocyanate (NH₄SCN):

Optimized Conditions

-

Time : 3 hours for acyl coupling, 2 hours for thiourea formation.

Post-reaction, sodium hydroxide adjusts pH to >10, enabling dehydration at 105–110°C. Recrystallization from ethanol affords the product in 82–84% yield.

Solvent-Free Synthesis

Methodology

Adapting protocols from octanoyl thiourea synthesis, 2-ethoxyaniline and 2-furoyl isothiocyanate are mixed neat and stirred at 60–65°C for 1 hour. The absence of solvent enhances atom economy and reduces purification steps.

Performance Metrics

-

Purity : 99.2–99.4% (by HPLC).

¹H NMR (CDCl₃, 300 MHz) shows characteristic signals: δ 10.2 (s, 1H, NH), 7.8–6.3 (m, 7H, aromatic), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).

Comparative Analysis of Preparation Methods

| Parameter | Isothiocyanate Route | Acid-Catalyzed Condensation | Solvent-Free |

|---|---|---|---|

| Yield (%) | 85–88 | 82–84 | 90–92 |

| Reaction Time (h) | 6 | 5 | 1 |

| Catalyst | None | H-ZSM-5 zeolite | None |

| Purification | Recrystallization | Filtration, recrystallization | Direct isolation |

| Scalability | Moderate | High | High |

The solvent-free method outperforms others in yield and efficiency, though it requires pure isothiocyanate intermediates. Acid-catalyzed routes suit large-scale production but demand rigorous pressure control.

Purification and Characterization

Q & A

Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-N'-(2-furoyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves a two-step process:

- Step 1 : Generate 2-furoyl isothiocyanate by reacting 2-furoyl chloride with potassium thiocyanate (KSCN) in dry acetonitrile under reflux. This nucleophilic substitution follows an SN2 mechanism, yielding the reactive isothiocyanate intermediate .

- Step 2 : Condense the isothiocyanate with 2-ethoxyaniline. The reaction proceeds via nucleophilic attack of the amine’s lone pair on the thiocarbonyl carbon, forming the thiourea linkage. Optimize yields by controlling temperature (0–5°C to minimize side reactions) and using anhydrous solvents . Key characterization : Confirm the product via FT-IR (C=S stretch at ~1250 cm⁻¹), ¹H NMR (thiourea NH protons at δ 9.5–10.5 ppm), and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- FT-IR : Identifies thiourea functional groups (C=O at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) and hydrogen bonding .

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O=C in the furoyl group) and intermolecular interactions (e.g., N–H⋯S) that stabilize the crystal lattice. For example, C=S bond lengths average 1.667 Å, with planar thiourea moieties .

- NMR : ¹³C NMR distinguishes carbonyl (C=O at ~165 ppm) and thiocarbonyl (C=S at ~180 ppm) carbons .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Limited in polar protic solvents (e.g., water) but dissolves in DMSO or DMF. Pre-solubilize in DMSO for biological assays to avoid precipitation .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres at –20°C for long-term stability .

Advanced Research Questions

Q. What role do substituents (e.g., 2-ethoxyphenyl vs. pyridyl groups) play in modulating biological activity or coordination chemistry?

Substituents influence:

- Bioactivity : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity. The 2-ethoxyphenyl group may improve membrane permeability due to its lipophilicity .

- Coordination : The thiourea moiety acts as a bidentate ligand, binding metals via S and N atoms. Pyridyl substituents (e.g., in N-(2-pyridyl) analogs) enable additional metal coordination, forming stable complexes for catalytic or medicinal applications .

Q. How can conformational changes in the thiourea moiety affect intermolecular interactions?

- Planarity vs. non-planarity : Substituents at the N- or N′-positions alter the thiourea core’s conformation. For example, dimethylation of NH₂ disrupts intramolecular hydrogen bonding (e.g., N–H⋯O=C), leading to twisted geometries and altered packing in crystal structures .

- Hydrogen-bond networks : Intramolecular N–H⋯O bonds stabilize planar conformations, while intermolecular N–H⋯S interactions form 2D/3D networks critical for crystal engineering .

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data?

- Case study : Conflicting reports on C=S bond lengths (1.65–1.70 Å) can be modeled via DFT to assess resonance effects. Calculations show partial double-bond character (bond order ~1.3), explaining variability in crystallographic data .

- Reactivity predictions : Use Hirshfeld surface analysis to map electrostatic potentials, guiding synthetic modifications to enhance hydrogen bonding or solubility .

Methodological Considerations

Q. What strategies address low yields in thiourea synthesis?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted aniline or isothiocyanate byproducts.

- Catalysis : Add catalytic pyridine to neutralize HCl generated during condensation, improving reaction efficiency .

Q. How to analyze conflicting crystallographic data on hydrogen-bond geometries?

- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths/angles.

- Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen positions in cases of disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.